2-Allylphenylboronic acid safety data sheet
2-Allylphenylboronic acid safety data sheet
Topic: 2-Allylphenylboronic Acid Technical Guide Format: In-Depth Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Reagent for Hindered Couplings & Intramolecular Cyclizations[1][2]
Executive Summary
2-Allylphenylboronic acid (CAS 372193-58-3) represents a specialized class of ortho-substituted arylboronic acids.[1][2] While widely utilized as a building block in Suzuki-Miyaura cross-couplings, its true value lies in its bifunctional nature: providing both a nucleophilic boron handle and an electrophilic/nucleophilic allyl tether. This dual functionality enables rapid access to polycyclic scaffolds via tandem reaction sequences (e.g., Suzuki-Heck or Suzuki-Metathesis cascades).
This guide addresses the critical stability challenges associated with this reagent—specifically its susceptibility to protodeboronation and boroxine formation—and provides validated protocols for its handling and synthetic application.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Note on Nomenclature: This guide focuses on the free acid. Researchers often purchase the pinacol ester (CAS 857934-92-0) to mitigate the stability issues described in Section 3.
| Property | Data |
| Chemical Name | 2-Allylphenylboronic acid |
| CAS Number | 372193-58-3 |
| Molecular Formula | C₉H₁₁BO₂ |
| Molecular Weight | 161.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water.[1][2][3] |
| pKa (Predicted) | ~8.5 (Boronic acid moiety) |
| Structure | A phenyl ring substituted at the ortho (2-) position with an allyl group (-CH₂CH=CH₂) and a boronic acid group [-B(OH)₂].[2] |
Stability & Handling (The "Expertise" Pillar)
As a Senior Application Scientist, I must emphasize that ortho-allylphenylboronic acid is thermodynamically restless . Unlike simple phenylboronic acid, the ortho-allyl group introduces steric strain and potential intramolecular interactions that accelerate degradation.
The Boroxine Equilibrium
Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[4] This is reversible but complicates stoichiometry calculations.
-
Observation: If your "100% pure" reagent appears to have a higher melting point than reported or shows broad NMR signals, it has likely formed the boroxine.[4]
-
Correction: Add a small amount of water or moist solvent during the reaction setup to hydrolyze the boroxine back to the active monomeric acid species.
Protodeboronation Risk
The ortho-allyl group exerts steric pressure that weakens the C-B bond. Under basic conditions (standard Suzuki protocols) and high heat, the boron moiety can be cleaved by water/alcohol, yielding allylbenzene (the protodeboronation byproduct).
-
Mitigation: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in aprotic solvents (Dioxane, Toluene) rather than aqueous carbonate systems if yield loss is observed.
Oxidation
The allyl double bond is susceptible to oxidation over time. Store under Argon/Nitrogen at 2–8°C.
Figure 1: The dynamic equilibrium of 2-allylphenylboronic acid during storage and activation.
Safety Data & Toxicology (SDS Core)
While specific toxicological data for this custom reagent is limited, its profile is derived from the class of substituted phenylboronic acids. Treat as a Hazardous Substance .[1]
GHS Classification (Predicted)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Emergency Response Protocol
| Hazard | Response Action |
| Inhalation | Move to fresh air. If wheezing occurs, seek medical attention. Boron compounds can be respiratory irritants. |
| Skin Contact | Wash with soap and water.[2] The allyl group is lipophilic; ensure thorough cleansing to prevent absorption. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses. |
| Spill | Sweep up to avoid dust generation.[2] Do not let enter drains (boron is regulated in wastewater). |
Critical Note: Boronic acids can complex with carbohydrates in the body. Avoid ingestion.
Synthetic Utility & Applications
The strategic value of 2-allylphenylboronic acid lies in its ability to serve as a linchpin in cascade reactions.
Sterically Hindered Suzuki Coupling
The ortho-allyl group creates significant steric hindrance. Standard catalysts (e.g., Pd(PPh₃)₄) often fail.
-
Solution: Use catalysts with high turnover numbers and bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ , SPhos-Pd-G2 , or Pd(OAc)₂/SPhos ).
Tandem Reactions (The "Why")
Once the aryl ring is coupled to another scaffold, the allyl group remains available for:
-
Ring-Closing Metathesis (RCM): Forming fused ring systems (e.g., indenes, naphthalenes).
-
Heck Cyclization: Intramolecular coupling to a pendant halide.
-
[2+2] Cycloaddition: Reaction with allenoates to form cyclobutanes.[4]
Figure 2: Synthetic divergence utilizing the ortho-allyl handle for molecular complexity.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
Designed for hindered ortho-substituted boronic acids to minimize protodeboronation.[2]
Reagents:
-
Aryl Bromide (1.0 equiv)[4]
-
2-Allylphenylboronic acid (1.2–1.5 equiv)[2]
-
Base: K₃PO₄ (3.0 equiv)[4]
-
Solvent: 1,4-Dioxane/Water (10:1) – Note: Minimal water is required for the catalytic cycle but excess promotes side reactions.[4]
Procedure:
-
Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Thermal Activation: Heat to 80–90°C . Do not exceed 100°C to prevent allyl migration or polymerization.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.
-
Troubleshooting: If the boronic acid is consumed but bromide remains (protodeboronation), add another 0.5 equiv of boronic acid.[4]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Protocol B: Purification of the Free Acid
If the reagent has degraded to a brown sticky solid (oxidation/polymerization).[4]
-
Dissolve the crude material in minimal 1M NaOH (aq).[4] The boronic acid forms the water-soluble boronate salt; impurities (allylbenzene oligomers) remain organic.
-
Wash the aqueous layer with Et₂O or CH₂Cl₂.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. The boronic acid should precipitate.
-
Extract with EtOAc, dry, and concentrate without heating above 40°C.
References
-
Synthesis and Application in Cycloadditions
-
General Boronic Acid Stability
-
Identification & Properties
Sources
- 1. 1248565-78-7,2,5-Dimethyl-3-(hydroxymethyl)pyrrole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Boronic acids database - page 3 [organoborons.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Allylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Buy 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid (EVT-3399633) | 374795-71-8 [evitachem.com]
- 10. アリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Acrylamidophenylboronic acid | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Prop-2-en-1-ylboronic acid | C3H7BO2 | CID 11007817 - PubChem [pubchem.ncbi.nlm.nih.gov]
